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Tris(dimethylamido)aluminum(III) - 32093-39-3

Tris(dimethylamido)aluminum(III)

Catalog Number: EVT-353321
CAS Number: 32093-39-3
Molecular Formula: C12H36Al2N6
Molecular Weight: 318.42 g/mol
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Product Introduction

Description
Atomic number of base material: 13 Aluminum

Overview

Tris(dimethylamido)aluminum(III) is an organometallic compound with the chemical formula Al N CH 3 2 3\text{Al N CH 3 2 3}. This compound is notable for its applications in thin film deposition processes, particularly in the production of aluminum nitride and aluminum oxide films. It is classified as a metalorganic precursor, which means it contains metal atoms bonded to organic groups.

Source and Classification

Tris(dimethylamido)aluminum(III) can be synthesized from aluminum trichloride and lithium dimethylamide under controlled conditions to prevent hydrolysis. Its classification falls under organometallic compounds, specifically as a trialkyl aluminum derivative. The compound's CAS number is 32093-39-3, and it is commercially available from various chemical suppliers .

Synthesis Analysis

Methods and Technical Details

The synthesis of tris(dimethylamido)aluminum(III) typically involves a salt metathesis reaction. The general reaction can be represented as follows:

AlCl3+3LiN CH3 2Al N CH3 2)3+3LiCl\text{AlCl}_3+3\text{LiN CH}_3\text{ }_2\rightarrow \text{Al N CH}_3\text{ }_2)_3+3\text{LiCl}

This reaction occurs in an inert atmosphere, usually nitrogen or argon, to avoid moisture that could lead to hydrolysis. The reaction is conducted at low temperatures to maintain the stability of the reactants and products .

In industrial settings, the synthesis requires precise control over temperature and moisture levels to ensure high purity and yield. The compound's volatility and thermal stability make it suitable for use as a precursor in atomic layer deposition processes .

Chemical Reactions Analysis

Types of Reactions

Tris(dimethylamido)aluminum(III) undergoes various chemical reactions, including:

  • Substitution Reactions: It can react with different ligands to form various aluminum complexes.
  • Decomposition Reactions: At elevated temperatures, it decomposes into aluminum nitride and dimethylamine:
Al N CH3 2)3AlN+3NH CH3 2\text{Al N CH}_3\text{ }_2)_3\rightarrow \text{AlN}+3\text{NH CH}_3\text{ }_2

Common Reagents and Conditions

Common reagents that interact with tris(dimethylamido)aluminum(III) include ammonia and hydrazine. These reactions are typically performed at temperatures ranging from 150 °C to 225 °C .

Major Products

The primary products from these reactions include aluminum nitride thin films, which are critical for applications in electronics and optoelectronics.

Mechanism of Action

Process and Data

Tris(dimethylamido)aluminum(III) primarily functions as a precursor in atomic layer deposition (ALD), where it is utilized to deposit thin films of aluminum nitride or aluminum oxide on substrates. The mechanism involves sequential self-limiting surface reactions that allow for precise control over film thickness.

In ALD processes, tris(dimethylamido)aluminum(III) interacts with coreagents such as ammonia or water, leading to the formation of aluminum oxide or aluminum nitride films. The process is characterized by its ability to produce films with low impurity levels, making it advantageous compared to other precursors like trimethylaluminum .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: 82-84 °C
  • Density: 0.865 g/mL at 25 °C
  • State: Solid at room temperature
  • Volatility: High volatility suitable for vapor deposition techniques .

Chemical Properties

Tris(dimethylamido)aluminum(III) is reactive towards moisture and air; thus, it must be handled under inert conditions. Its decomposition products include aluminum nitride and dimethylamine, making it an effective source for these materials in high-temperature applications .

Applications

Tris(dimethylamido)aluminum(III) is primarily used in:

  • Atomic Layer Deposition: As a precursor for depositing thin films of aluminum nitride and aluminum oxide in semiconductor manufacturing.
  • Electronic Devices: Its ability to form high-purity films makes it suitable for applications in electronics where material integrity is crucial.
  • Research: It serves as a subject of study in materials science for developing new deposition techniques and improving existing methods .
Synthesis and Mechanistic Pathways of Tris(dimethylamido)aluminum(III)

Ligand Exchange Reactions for Precursor Synthesis

Tris(dimethylamido)aluminum(III) (TDMAA) synthesis primarily employs ligand exchange methodologies to replace halide or hydride groups with dimethylamido ligands. The direct aminolysis approach involves treating aluminum trichloride (AlCl₃) with dimethylamine (HNMe₂) under controlled conditions, proceeding via nucleophilic substitution:AlCl₃ + 3 HN(CH₃)₂ → Al[N(CH₃)₂]₃ + 3 HClThis reaction requires precise temperature management (100–200°C) to balance conversion efficiency against precursor decomposition. Lower temperatures yield incomplete ligand exchange, while higher temperatures promote degradation [3].

Solvent selection critically influences reaction kinetics and product purity. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) optimize yield by solvating reactants without coordinating aluminum centers. Polar aprotic solvents accelerate aminolysis rates but risk adduct formation. Post-reaction, vacuum distillation or sublimation (at 90°C, 0.05 mmHg) isolates TDMAA with >98% purity, leveraging its volatility [3] .

Table 1: Synthetic Routes for Tris(dimethylamido)aluminum(III)

MethodReaction SchemeOptimal ConditionsYield/Purity
Direct AminolysisAlCl₃ + 3 HNMe₂ → Al(NMe₂)₃ + 3 HCl100–200°C, ether solvent>95%, requires distillation
Salt MetathesisAlCl₃ + 3 LiNMe₂ → Al(NMe₂)₃ + 3 LiCl-20°C, continuous stirring70–80%
Hydride AminolysisLiAlH₄ + 4 HNMe₂ → LiAl(NMe₂)₄ + 4 H₂THF, 0°C, dropwise additionIntermediate for step 2

An alternative salt metathesis route combines aluminum trichloride with lithium dimethylamide (LiNMe₂) in ethereal solvents, yielding TDMAA at 70–80% efficiency. Though avoiding corrosive HCl, this method necessitates stringent anhydrous conditions to prevent hydrolysis [4] .

Role of Lithium Dimethylamide in Aluminum Coordination Chemistry

Lithium dimethylamide (LiNMe₂) acts as a dual-purpose agent in TDMAA synthesis: a strong base for deprotonation and a ligand source for aluminum coordination. Its role is exemplified in the three-step industrial process:

  • Lithium tetrakis(dimethylamido)aluminate formation:LiAlH₄ + 4 HNMe₂ → LiAl(NMe₂)₄ + 4 H₂This exothermic reaction proceeds spontaneously at 0°C in THF, generating hydrogen gas .
  • Transmetallation with AlCl₃:3 LiAl(NMe₂)₄ + AlCl₃ → 4 Al(NMe₂)₃ + 3 LiClDensity functional theory (DFT) calculations confirm this step involves three endothermic stages, with free energy barriers of +15–28 kJ/mol, yet remains thermodynamically favorable overall .

Coordination geometry studies reveal that Li⁺ ions stabilize intermediate aluminate complexes, facilitating dimethylamido transfer to aluminum. The steric profile of [Al(NMe₂)₄]⁻ enables selective ligand exchange, minimizing byproducts like chloroamido species [9].

Table 2: Key Intermediates in Lithium-Mediated TDMAA Synthesis

IntermediateStructureGibbs Free Energy (ΔG)Function
LiAlH₄Ionic latticeBaselineHydride donor
LiAl(NMe₂)₄Tetrahedral Al center-84 kJ/mol (vs. reactants)Dimethylamido reservoir
[Al(NMe₂)₃Cl]⁻ (transition)Trigonal bipyramidal+22 kJ/molLigand redistribution

Mechanistic Insights into Dimerization and Stability

TDMAA adopts a dimeric structure [Al(NMe₂)₃]₂ in solid and vapor states, confirmed by X-ray crystallography. This dimerization occurs via µ₂-bridging dimethylamido ligands forming Al₂N₂ rings, with each aluminum center achieving tetrahedral coordination. The dimer exhibits exceptional thermal resilience, subliming intact at 90°C (0.05 mmHg) without decomposition [4] [9].

DFT analyses illuminate dimerization energetics:

  • Monomeric Al(NMe₂)₃ is electron-deficient, with aluminum acting as a Lewis acid.
  • Dimerization releases ~46 kJ/mol per monomer via dative N→Al bonds, offsetting entropic penalties.
  • The Al-N bond length in dimers (1.85 Å) exceeds terminal Al-N bonds (1.78 Å), indicating weaker bridging interactions .

Steric shielding by methyl groups prevents trimerization or higher oligomer formation. This dimeric configuration also enhances hydrolytic stability relative to monomeric analogs, though rapid hydrolysis occurs upon water contact due to the Al-N bond polarity [3] [4].

Properties

CAS Number

32093-39-3

Product Name

Tris(dimethylamido)aluminum(III)

IUPAC Name

dialuminum;dimethylazanide

Molecular Formula

C12H36Al2N6

Molecular Weight

318.42 g/mol

InChI

InChI=1S/6C2H6N.2Al/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3

InChI Key

JGZUJELGSMSOID-UHFFFAOYSA-N

SMILES

CN(C)[Al](N(C)C)N(C)C.CN(C)[Al](N(C)C)N(C)C

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Al+3].[Al+3]

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